

3-Ethyl-4-Nitrophenol: Structural Profiling, Synthetic Methodologies, and Pharmaceutical Applications

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Compound of Interest

Compound Name:	3-Ethyl-4-nitrophenol
CAS No.:	14143-34-1
Cat. No.:	B3059447

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Executive Summary

3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly functionalized aromatic building block critical to modern organic synthesis and drug discovery[1]. Characterized by a precisely substituted phenol ring, this compound serves as a vital intermediate in the development of targeted oncology therapeutics, most notably inhibitors of Traf2- and Nck-interacting kinase (TNIK)[2]. This whitepaper provides an in-depth technical analysis of its structural formula, physicochemical properties, regioselective synthesis, and downstream pharmaceutical derivatization.

Structural Formula & Physicochemical Profile

The structural formula of **3-ethyl-4-nitrophenol** (SMILES: CCC1=C(C=CC(=C1)O)[O-]) is defined by a central benzene scaffold with three key functional groups[1]:

- Hydroxyl Group (-OH) at C1: Acts as a strong electron-donating group (EDG) via resonance, activating the aromatic ring toward electrophilic attack.

- Ethyl Group (-CH₂CH₃) at C3: Provides weak electron donation via hyperconjugation and introduces specific steric bulk that dictates downstream regioselectivity.
- Nitro Group (-NO₂) at C4: A powerful electron-withdrawing group (EWG) that significantly increases the acidity of the C1 hydroxyl proton compared to an unsubstituted phenol.

Quantitative Data Summary

The following table summarizes the validated physicochemical parameters of **3-ethyl-4-nitrophenol**, which are essential for predicting its pharmacokinetic behavior and solubility during synthetic workflows.

Property	Value	Source
IUPAC Name	3-ethyl-4-nitrophenol	[1]
CAS Registry Number	14143-34-1	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Topological Polar Surface Area (TPSA)	66.1 Å ²	[1]
Partition Coefficient (XLogP3)	2.9	[1]
Predicted Boiling Point	311.8 ± 0.0 °C	[3]
Predicted Density	1.3 ± 0.0 g/cm ³	[3]

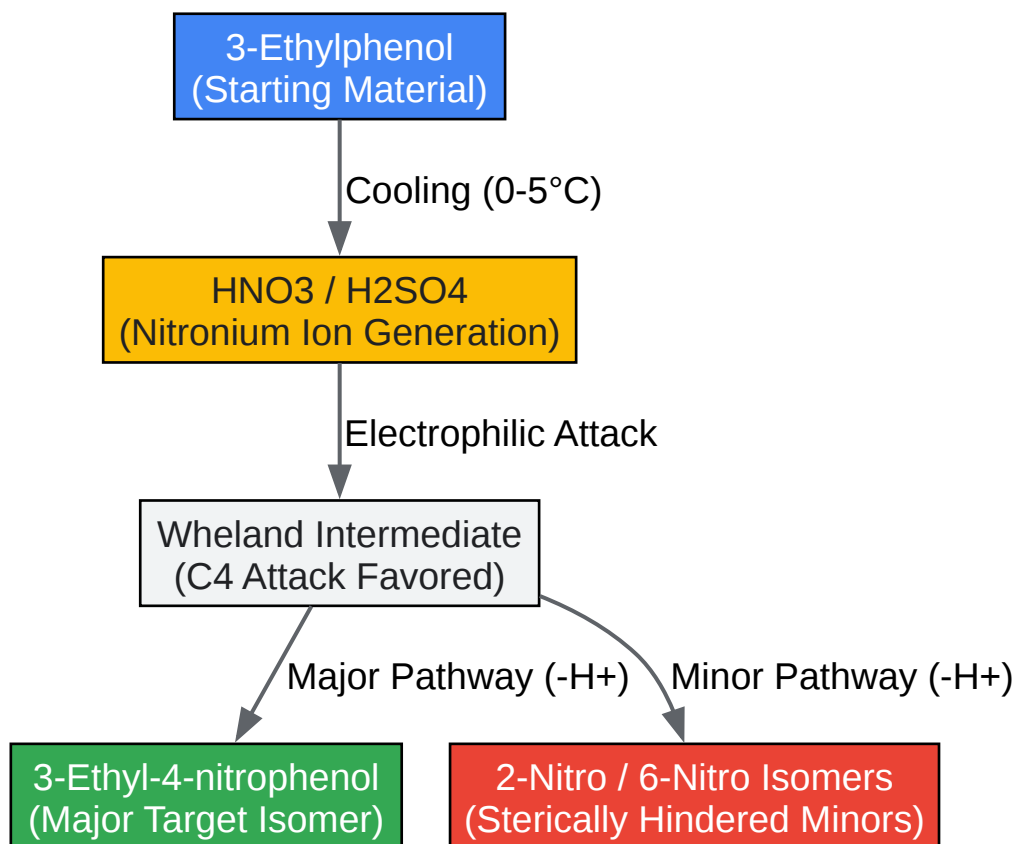
Mechanistic Synthesis: Regioselective Nitration

The primary synthetic route to **3-ethyl-4-nitrophenol** involves the electrophilic aromatic substitution (EAS) of 3-ethylphenol[4]. The success of this reaction relies heavily on understanding the synergistic directing effects of the existing substituents.

Causality of Regioselectivity: In 3-ethylphenol, both the -OH and the -ethyl groups are ortho/para directors. They mutually activate positions 2, 4, and 6 on the benzene ring.

- Position 2 is flanked by both the -OH and -ethyl groups, making it highly sterically hindered.

- Position 6 is ortho to the -OH group but para to the -ethyl group.
- Position 4 is para to the strongly activating -OH group and ortho to the -ethyl group. Because the -OH group is the dominant activating group and position 4 avoids the extreme steric clash found at position 2, the nitronium ion (NO_2^+) preferentially attacks C4, yielding **3-ethyl-4-nitrophenol** as the major thermodynamic and kinetic product.



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Synthetic workflow and regioselective pathway for **3-ethyl-4-nitrophenol**.

Experimental Protocol 1: Regioselective Nitration

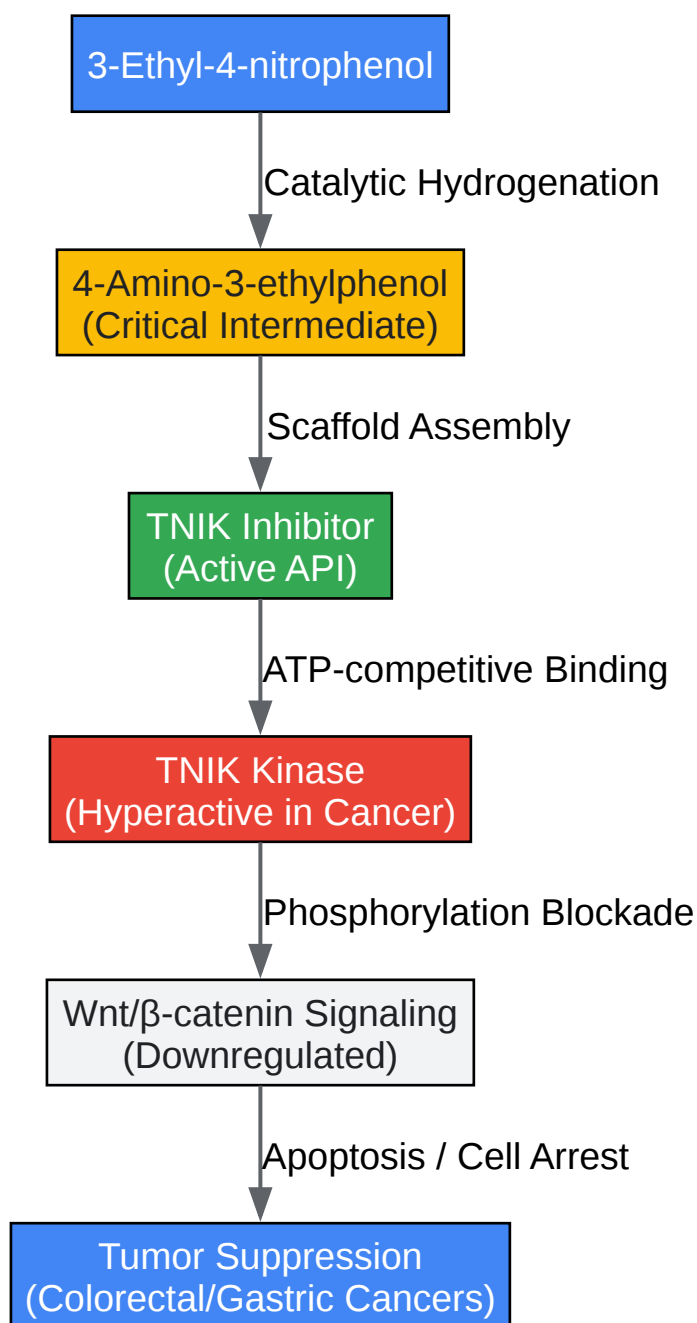
This protocol is designed as a self-validating system to ensure isomeric purity and prevent oxidative degradation.

- Preparation: Dissolve 1.0 equivalent of 3-ethylphenol in glacial acetic acid to moderate the reaction kinetics and ensure a homogeneous phase.

- **Thermal Control (Causality):** Chill the reaction vessel to 0–5 °C using an ice-brine bath. Nitration is highly exothermic; strict thermal control prevents the formation of dinitrophenols and oxidative cleavage of the aromatic ring.
- **Nitration:** Prepare a mixed acid solution (1.05 eq of 70% HNO₃ in concentrated H₂SO₄). Add this dropwise to the stirring phenol solution over 30 minutes.
- **Validation (In-Process):** Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase. The appearance of a distinct yellow spot (due to the nitrophenol chromophore) indicates product formation[4].
- **Quenching & Isolation:** Pour the reaction mixture over crushed ice. The sudden shift in polarity and temperature will precipitate the crude **3-ethyl-4-nitrophenol**. Filter under vacuum.
- **Purification:** Recrystallize the crude solid from hot ethanol/water to separate the major 4-nitro isomer from trace 2-nitro and 6-nitro byproducts.

Pharmaceutical Applications: TNIK Inhibitor Development

In drug development, **3-ethyl-4-nitrophenol** is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is a crucial precursor. The nitro group is catalytically reduced to an amine, yielding 4-amino-3-ethylphenol, which is subsequently used to synthesize inhibitors of Traf2- and Nck-interacting kinase (TNIK)[2]. TNIK is a key regulatory kinase in the Wnt/ β -catenin signaling pathway, which is frequently hyperactive in colorectal, gastric, and breast cancers[2].



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Downstream derivatization of **3-ethyl-4-nitrophenol** into TNiK inhibitors for oncology.

Experimental Protocol 2: Catalytic Hydrogenation to 4-Amino-3-ethylphenol

Based on established pharmaceutical patent methodologies for TNiK inhibitor precursors[2].

- Solvent System Preparation: Dissolve 10.4 g (62 mmol) of **3-ethyl-4-nitrophenol** in a solvent mixture of Ethyl Acetate (EA) and Methanol (MeOH) at a 90:10 ratio (v/v)[2].
Causality: EA ensures high solubility of the starting material, while MeOH acts as a proton source to facilitate efficient hydrogen transfer.
- Catalyst Addition: Add 1.0 g of 10% Palladium on Carbon (Pd/C) to the solution[2].
- Hydrogenation: Seal the reaction in a hydrogenator. Purge the vessel with inert gas (Nitrogen or Argon) three times, followed by purging with H₂ gas. React under a steady H₂ atmosphere (balloon or low-pressure reactor) at room temperature for 4 hours[2].
- Validation (In-Process): Utilize Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the mass peak shifts from m/z 167 (nitrophenol) to m/z 137 (aminophenol), confirming the complete reduction of the -NO₂ group to -NH₂.
- Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst[2].
- Concentration: Remove the EA/MeOH solvent under reduced pressure using a rotary evaporator. Wash the resulting solid with cold EA to yield highly pure 4-amino-3-ethylphenol (typical yield: ~94%)[2].

Analytical Validation Standards

To ensure the trustworthiness of the synthesized **3-ethyl-4-nitrophenol**, the following analytical signatures must be verified:

- ¹H NMR Spectroscopy: The ethyl group will display a characteristic spin-spin coupling pattern: a triplet (~1.2 ppm) for the methyl protons and a quartet (~2.7 ppm) for the methylene protons[4]. The aromatic region will show three distinct proton signals, confirming the 1,3,4-substitution pattern.
- UV-Vis Spectroscopy: The compound exhibits a strong absorption band characteristic of the nitrophenol chromophore. Upon exposure to basic conditions (deprotonation of the -OH group to form a phenoxide ion), a pronounced bathochromic shift (red shift) will be observed due to extended electron delocalization[4].

References

- PubChem. "**3-Ethyl-4-nitrophenol** - Compound Summary." National Center for Biotechnology Information. Available at:[\[Link\]](#)
- Google Patents. "Compounds for inhibiting tnk and medical uses thereof (WO2019156439A1)." World Intellectual Property Organization.

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Sources

- 1. 3-Ethyl-4-nitrophenol | C₈H₉NO₃ | CID 13780905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019156439A1 - Compounds for inhibiting tnk and medical uses thereof - Google Patents [patents.google.com]
- 3. [guidechem.com](https://www.guidechem.com) [[guidechem.com](https://www.guidechem.com)]
- 4. 3-Ethyl-4-nitrophenol | 14143-34-1 | Benchchem [[benchchem.com](https://www.benchchem.com)]
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